2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol is an organic compound with the molecular formula C15H16O3S2 This compound is characterized by the presence of two phenolic hydroxyl groups and two sulfanyl groups attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol typically involves the reaction of 2-hydroxybenzaldehyde with 3-mercaptopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding dihydroxy compound using reducing agents like sodium borohydride.
Substitution: The sulfanyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant activity. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, potentially modulating their function. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(2-hydroxyphenyl)propyl sulfide
- 2-Hydroxy-3-(2-hydroxyphenyl)propyl disulfide
- 2-Hydroxy-3-(2-hydroxyphenyl)propyl trisulfide
Uniqueness
2-[2-Hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol is unique due to the presence of both phenolic hydroxyl groups and sulfanyl groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
Properties
CAS No. |
58952-74-2 |
---|---|
Molecular Formula |
C15H16O3S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(2-hydroxyphenyl)sulfanylpropyl]sulfanylphenol |
InChI |
InChI=1S/C15H16O3S2/c16-11(9-19-14-7-3-1-5-12(14)17)10-20-15-8-4-2-6-13(15)18/h1-8,11,16-18H,9-10H2 |
InChI Key |
KAYOLCVRHIDKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCC(CSC2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.